molecular formula C11H14N2O2S B2527618 N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide CAS No. 1820735-49-6

N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide

Cat. No.: B2527618
CAS No.: 1820735-49-6
M. Wt: 238.31
InChI Key: MEFBFYPZJLDXPK-UHFFFAOYSA-N
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Description

N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cyanophenyl group and an isopropylmethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide typically involves the reaction of 2-cyanobenzylamine with isopropylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the process. The use of solvents like dichloromethane or acetonitrile can also aid in the purification of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This compound features a cyanophenyl group attached to a methanesulfonamide moiety, making it structurally unique among sulfonamides. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

This compound can be synthesized through the reaction of 2-cyanophenylamine with methanesulfonyl chloride, typically in the presence of a base like triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis. The synthesis process involves several steps:

  • Dissolve 2-cyanophenylamine in anhydrous dichloromethane.
  • Add triethylamine to the solution.
  • Slowly introduce methanesulfonyl chloride while maintaining low temperatures (0-5°C).
  • Stir the mixture at room temperature for several hours.
  • Quench with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an enzyme inhibitor, particularly targeting carbonic anhydrase (CA). Carbonic anhydrases are crucial enzymes involved in various physiological processes, including pH regulation and bicarbonate formation. Inhibition of CA can lead to therapeutic effects in conditions such as glaucoma and certain types of edema.

  • Mechanism of Action : The sulfonamide group of this compound binds to the active site of carbonic anhydrase, blocking the conversion of carbon dioxide to bicarbonate, which disrupts normal physiological functions and can lead to increased intraocular pressure reduction.

Case Studies and Experimental Data

Recent studies have investigated the biological activity of various sulfonamide derivatives, including this compound. Below is a summary table highlighting key findings from selected research:

Study ReferenceBiological ActivityKey Findings
BenchChemEnzyme InhibitionDemonstrated inhibition of carbonic anhydrase with IC50 values indicating potency comparable to established inhibitors.
PubChemAntimicrobialSuggested potential as an antimicrobial agent; further studies needed for specific efficacy data.
RSC Chemical SynthesisOutlined synthetic pathways and characterized chemical properties that may influence biological activity.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other sulfonamide derivatives:

Compound NameMechanism of ActionTherapeutic Use
SulfamethoxazoleInhibits dihydropteroate synthaseAntibiotic for bacterial infections
AcetazolamideInhibits carbonic anhydraseTreatment for glaucoma and altitude sickness
This compoundInhibits carbonic anhydrasePotential use in glaucoma treatment

Properties

IUPAC Name

N-(2-cyanophenyl)-N-propan-2-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-9(2)13(16(3,14)15)11-7-5-4-6-10(11)8-12/h4-7,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFBFYPZJLDXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1C#N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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